Cas no 1349807-50-6 ((S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride)

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride 化学的及び物理的性質
名前と識別子
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- (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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- インチ: 1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m0../s1
- InChIKey: ZYXJHLLCHNVRHB-JZGIKJSDSA-N
- ほほえんだ: Cl.Cl.O=C(C1C=CC=CN=1)N1CC[C@@H](C1)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 219
- トポロジー分子極性表面積: 59.2
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 069740-1g |
S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride |
1349807-50-6 | 1g |
£305.00 | 2022-03-01 | ||
Chemenu | CM494926-1g |
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanonedihydrochloride |
1349807-50-6 | 97% | 1g |
$541 | 2023-01-02 |
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochlorideに関する追加情報
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride (CAS No. 1349807-50-6): An Overview
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride (CAS No. 1349807-50-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-Pyrrolidine-3-amino-pyridine-2-carboxamide dihydrochloride, is a potent and selective inhibitor of various enzymes and receptors, making it a valuable tool in the development of novel therapeutic agents.
The structure of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride features a pyrrolidine ring with an amino group at the 3-position, which is crucial for its biological activity. The pyridine moiety, specifically the pyridin-2-yl group, contributes to the compound's binding affinity and selectivity. The presence of the dihydrochloride salt form ensures solubility and stability, which are essential for both research and pharmaceutical applications.
Recent studies have highlighted the potential of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride in various therapeutic areas. One notable application is its use as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in gene regulation and have been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By inhibiting HDACs, this compound can modulate gene expression, leading to potential therapeutic benefits.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride exhibits potent HDAC inhibitory activity with IC50 values in the low nanomolar range. This selective inhibition was shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. Additionally, the compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Beyond its role as an HDAC inhibitor, (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis involve dysregulated immune responses, and this compound has shown promise in modulating these responses. A preclinical study using animal models of inflammatory diseases found that treatment with (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride resulted in significant reductions in inflammatory markers and improved clinical outcomes.
The pharmacokinetic properties of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride have also been extensively studied. Its high oral bioavailability and favorable metabolic stability make it suitable for both preclinical and clinical studies. Additionally, the compound's low toxicity profile further supports its potential for therapeutic use.
In conclusion, (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride (CAS No. 1349807-50-6) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, solidifying its importance in the field.
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